![molecular formula C19H29N5O2 B5668680 1-acetyl-N-[(3R*,4S*)-4-isopropyl-1-(2-pyrazinyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5668680.png)
1-acetyl-N-[(3R*,4S*)-4-isopropyl-1-(2-pyrazinyl)-3-pyrrolidinyl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like 1-acetyl-N-[(3R*,4S*)-4-isopropyl-1-(2-pyrazinyl)-3-pyrrolidinyl]-4-piperidinecarboxamide involves multi-step chemical processes that can include acylation, deprotection, salt formation, and cyclization reactions. Techniques such as microwave-assisted synthesis and one-pot reactions have been explored to improve the efficiency and yield of such compounds. For instance, efficient procedures for synthesizing piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) have been reported, showcasing the innovative approaches in the synthesis of complex molecules (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and potential interactions with biological targets. Techniques like X-ray diffraction analysis and nuclear magnetic resonance (NMR) spectroscopy have been employed to determine the conformational flexibility, intramolecular, and intermolecular hydrogen bonds, which influence the compound's reactivity and interaction capabilities. The molecular and crystal structures of similar piperidine derivatives have been elucidated to explore the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactions and properties of 1-acetyl-N-[(3R*,4S*)-4-isopropyl-1-(2-pyrazinyl)-3-pyrrolidinyl]-4-piperidinecarboxamide are influenced by its functional groups and molecular structure. The compound can undergo various chemical reactions, including nucleophilic addition, cyclization, and decarboxylation. An example of such reactivity is the stereoselective synthesis of pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through a nucleophilic addition-cyclization process, demonstrating the compound's versatility in synthetic chemistry (Han et al., 2019).
properties
IUPAC Name |
1-acetyl-N-[(3R,4S)-4-propan-2-yl-1-pyrazin-2-ylpyrrolidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-13(2)16-11-24(18-10-20-6-7-21-18)12-17(16)22-19(26)15-4-8-23(9-5-15)14(3)25/h6-7,10,13,15-17H,4-5,8-9,11-12H2,1-3H3,(H,22,26)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCGGJWXNRNHSN-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C2CCN(CC2)C(=O)C)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2CCN(CC2)C(=O)C)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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